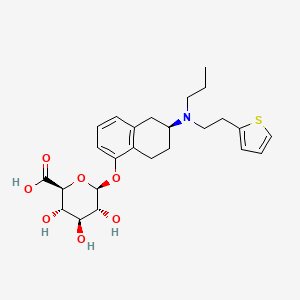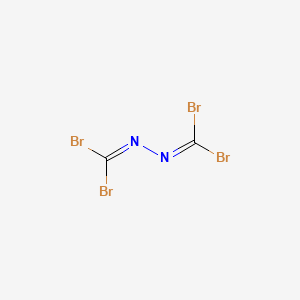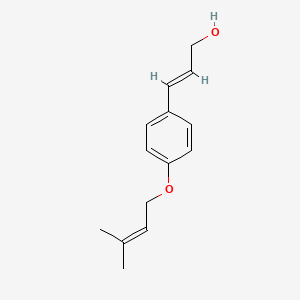![molecular formula C8H5ClN2O2 B599703 9-Chloro-2H-pyrido[1,2-a]pyrimidine-2,4(3H)-dione CAS No. 128455-49-2](/img/structure/B599703.png)
9-Chloro-2H-pyrido[1,2-a]pyrimidine-2,4(3H)-dione
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
9-Chloro-2H-pyrido[1,2-a]pyrimidine-2,4(3H)-dione is a heterocyclic compound that belongs to the pyrido[1,2-a]pyrimidine family This compound is characterized by its fused bicyclic structure, which includes a pyridine ring fused to a pyrimidine ring
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 9-Chloro-2H-pyrido[1,2-a]pyrimidine-2,4(3H)-dione typically involves the cyclization of appropriate precursors under specific reaction conditions. One common method involves the reaction of 2-aminopyridine with a suitable chloro-substituted carbonyl compound. The reaction is usually carried out in the presence of a base, such as sodium hydride or potassium carbonate, and a solvent like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO). The reaction mixture is heated to promote cyclization, leading to the formation of the desired pyrido[1,2-a]pyrimidine derivative .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the compound. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the compound in high purity.
化学反応の分析
Types of Reactions
9-Chloro-2H-pyrido[1,2-a]pyrimidine-2,4(3H)-dione can undergo various chemical reactions, including:
Substitution Reactions: The chlorine atom at the 9th position can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation and Reduction Reactions: The dione functionality allows the compound to participate in redox reactions, leading to the formation of different oxidation states.
Cyclization Reactions: The compound can undergo further cyclization reactions to form more complex heterocyclic structures.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles like amines, thiols, and alkoxides.
Oxidation Reactions: Oxidizing agents like hydrogen peroxide or potassium permanganate can be used to oxidize the dione functionality.
Reduction Reactions: Reducing agents such as sodium borohydride or lithium aluminum hydride are employed for reduction reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted pyrido[1,2-a]pyrimidine derivatives, while oxidation and reduction reactions can lead to different oxidation states of the compound .
科学的研究の応用
作用機序
The mechanism of action of 9-Chloro-2H-pyrido[1,2-a]pyrimidine-2,4(3H)-dione involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, thereby exhibiting anticancer properties . The exact molecular targets and pathways depend on the specific application and context of use.
類似化合物との比較
Similar Compounds
2-Methyl-3-chloro-9-hydroxy-4-oxo-4H-pyrido[1,2-a]pyrimidine: This compound shares a similar pyrido[1,2-a]pyrimidine core but has different substituents, leading to distinct chemical and biological properties.
Pyrazolo[3,4-d]pyrimidine:
Uniqueness
9-Chloro-2H-pyrido[1,2-a]pyrimidine-2,4(3H)-dione is unique due to its specific substitution pattern and dione functionalityThe presence of the chlorine atom and dione group allows for diverse chemical modifications, making it a versatile compound for research and development .
特性
IUPAC Name |
9-chloropyrido[1,2-a]pyrimidine-2,4-dione |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H5ClN2O2/c9-5-2-1-3-11-7(13)4-6(12)10-8(5)11/h1-3H,4H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PXSJCZNMHGEBPL-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(=O)N=C2C(=CC=CN2C1=O)Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H5ClN2O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80704453 |
Source


|
| Record name | 9-Chloro-2H-pyrido[1,2-a]pyrimidine-2,4(3H)-dione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80704453 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
196.59 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
128455-49-2 |
Source


|
| Record name | 9-Chloro-2H-pyrido[1,2-a]pyrimidine-2,4(3H)-dione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80704453 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
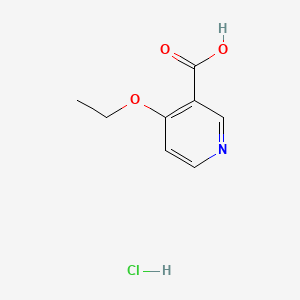
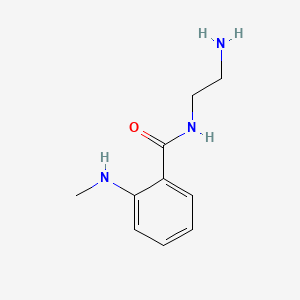
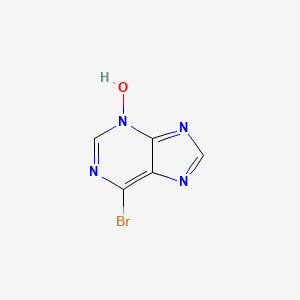

![1,1-Dimethylethyl [(1R)-2-amino-1-(phenylmethyl)ethyl]carbamate](/img/structure/B599632.png)
![3-Ethyl-3-methylhexahydro-1H-pyrrolo[1,2-c]imidazol-1-one](/img/structure/B599633.png)
![[1-[(2R,4S,5R)-5-[[bis(4-methoxyphenyl)-phenylmethoxy]methyl]-4-[2-cyanoethoxy-[di(propan-2-yl)amino]phosphanyl]oxyoxolan-2-yl]-2,4-dioxopyrimidin-5-yl] acetate](/img/structure/B599634.png)
![Tetrazolo[1,5-b][1,2,4,5]tetrazin-6-amine](/img/structure/B599635.png)
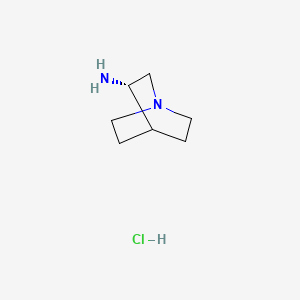
![[2,2'-Bipyridine]-4,4'-diyldiboronic acid](/img/structure/B599639.png)
